molecular formula C24H22Cl2N2O5S B11633119 Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11633119
M. Wt: 521.4 g/mol
InChI Key: JKRZVRAZXFIPKL-UHFFFAOYSA-N
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Description

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl and chlorophenoxy groups through substitution reactions. The final steps involve the formation of the carbamoyl and acetylamido groups under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps to obtain the compound in high purity, suitable for its intended applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl and chlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-[2-(4-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds. This unique structure may result in different reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22Cl2N2O5S

Molecular Weight

521.4 g/mol

IUPAC Name

ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H22Cl2N2O5S/c1-4-32-24(31)20-14(3)21(22(30)27-16-8-5-13(2)18(26)11-16)34-23(20)28-19(29)12-33-17-9-6-15(25)7-10-17/h5-11H,4,12H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

JKRZVRAZXFIPKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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